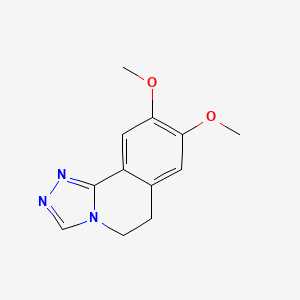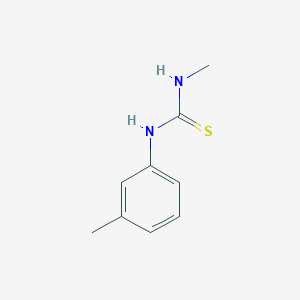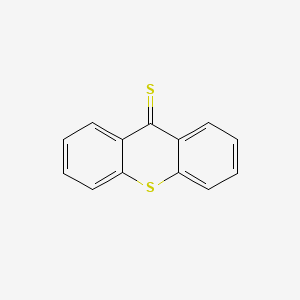
9H-thioxanthene-9-thione
Overview
Description
9H-thioxanthene-9-thione: is an organic compound belonging to the thioxanthene family. It is characterized by a sulfur atom replacing one of the oxygen atoms in the xanthene structure, resulting in a thione group. This compound is known for its unique photophysical properties and is widely used in various scientific research fields, including photochemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9H-thioxanthene-9-thione can be synthesized through several methods. One common approach involves the reaction of thioxanthone with Lawesson’s reagent, which efficiently converts the carbonyl group to a thione group . The reaction typically occurs under mild conditions and yields high purity products.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The compound is usually purified through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-thioxanthene-9-thione can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: this compound can participate in substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
Scientific Research Applications
Chemistry: 9H-thioxanthene-9-thione is widely used as a photocatalyst in organic reactions. Its high triplet energy and long triplet lifetime make it an effective mediator in photochemical reactions, including polymerization and organic transformations .
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of anticancer and anti-inflammatory agents. Its derivatives have been studied for their ability to inhibit cancer cell growth and reduce inflammation .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including electro-active polyimides and other polymers with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of 9H-thioxanthene-9-thione involves its ability to absorb visible light and undergo photochemical reactions. Upon light absorption, the compound transitions to an excited triplet state, which can then participate in various redox reactions. This property is particularly useful in photocatalysis, where the compound acts as a mediator to facilitate electron transfer reactions .
Comparison with Similar Compounds
Thioxanthone: Similar in structure but contains a carbonyl group instead of a thione group.
Xanthone: Contains an oxygen atom in place of the sulfur atom in thioxanthene.
Acridone: Similar structure but with a nitrogen atom incorporated into the ring system.
Uniqueness: 9H-thioxanthene-9-thione is unique due to its sulfur-containing thione group, which imparts distinct photophysical properties compared to its oxygen-containing analogs. This makes it particularly valuable in applications
Properties
IUPAC Name |
thioxanthene-9-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8S2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFOQYKXLQSUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348782 | |
| Record name | 9H-thioxanthene-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3591-73-9 | |
| Record name | 9H-thioxanthene-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)
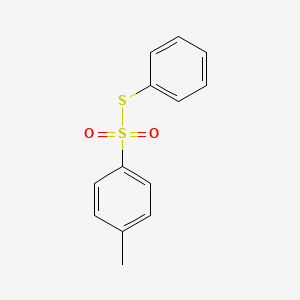
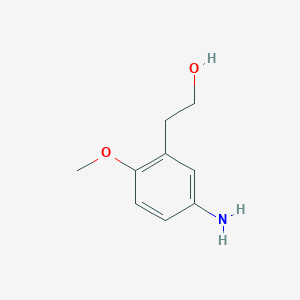

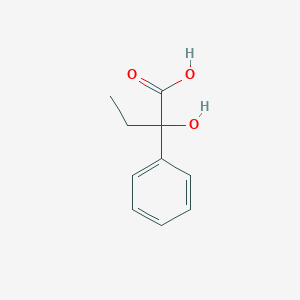
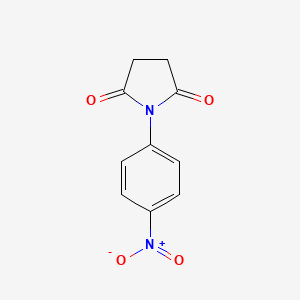
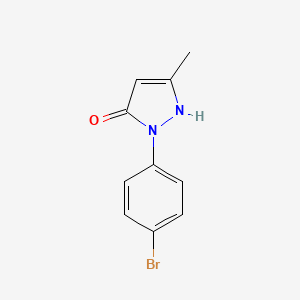

![TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXAMIDE, N-[1-METHYL-2-OXO-2-[[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]AMINO]ETHYL]-](/img/structure/B3051701.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine](/img/structure/B3051703.png)
